molecular formula C8H12O2 B7803513 Sorbyl acetate CAS No. 57006-69-6

Sorbyl acetate

Cat. No.: B7803513
CAS No.: 57006-69-6
M. Wt: 140.18 g/mol
InChI Key: PXVKYPFROMBALG-VNKDHWASSA-N
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Description

Sorbyl acetate (CAS 1516-17-2), also known as 2,4-hexadienyl acetate, is an ester with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a colorless to pale yellow clear liquid with a characteristic powerful, sweet, and fruity aroma, often described as green, herbal, and reminiscent of pineapple . Its key physical properties include a boiling point of approximately 100°C at 20 mm Hg , a specific gravity between 0.926 and 0.936 at 25°C , and a refractive index of 1.468 to 1.478 at 20°C . It is practically insoluble in water but soluble in alcohols and triacetin . In research applications, this compound is primarily valued as a flavor and fragrance agent (FEMA #4132) . Its complex organoleptic profile makes it a compound of interest for studying and developing green, tropical, and fruity notes in flavors and perfumes . Beyond its direct use in sensory science, its structure serves as a key intermediate in chemical synthesis. Recent scientific investigations have explored the grafting of sorbic acid-related structures onto polymers like cellulose acetate to create novel materials with enhanced antibacterial properties against microbes such as E. coli and S. aureus . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVKYPFROMBALG-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/COC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283446
Record name (2E,4E)-2,4-Hexadienyl acetate
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Molecular Weight

140.18 g/mol
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Physical Description

Colourless liquid; Powerful, sweet, pineapple aroma
Record name 2,4-Hexadienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 20.00 mm Hg
Record name 2,4-Hexadienyl acetate
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2,4-Hexadienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.928-0.932
Record name 2,4-Hexadienyl acetate
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CAS No.

57006-69-6, 1516-17-2
Record name 2,4-Hexadien-1-ol, 1-acetate, (2E,4E)-
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Record name 2,4-Hexadien-1-ol, 1-acetate
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Record name Sorbyl acetate
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Record name 2,4-Hexadien-1-ol, 1-acetate
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Record name (2E,4E)-2,4-Hexadienyl acetate
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Record name Hexa-2,4-dienyl acetate
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Record name [(2E,4E)-hexa-2,4-dienyl] acetate
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Record name SORBYL ACETATE
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Record name 2,4-Hexadienyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Grignard Reaction Followed by Acetylation

The most widely documented laboratory method involves a two-step synthesis starting from crotonaldehyde. In the first step, 1,4-hexadien-3-ol is synthesized via a Grignard reaction between crotonaldehyde and vinyl magnesium chloride. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF), yielding an intermediate alcohol with 84% efficiency.

The second step involves acetylation using acetic anhydride in the presence of sodium acetate. Key parameters include:

ParameterValue
Temperature60–80°C
CatalystSodium acetate (4:1 ratio)
Reaction Time4–6 hours
Yield92% (isolated)

This method minimizes side reactions such as polymerization of the diene system, a common challenge due to the compound’s conjugated double bonds.

Reductive Acylation from Sorbyl Aldehyde

An alternative route begins with 2,4-hexadienal (sorbyl aldehyde) , which undergoes sodium borohydride reduction to form sorbyl alcohol. Subsequent acetylation with acetic anhydride produces sorbyl acetate. This method achieves 85% isolated yield but requires stringent control over reduction conditions to prevent over-reduction to fully saturated alcohols.

Industrial Production Techniques

Acetylation of 1,4-Hexadien-3-ol

Industrial-scale production prioritizes cost-effectiveness and feedstock availability. A patented method involves heating 1,4-hexadien-3-ol in a mixture of glacial acetic acid and sodium acetate (4:1 w/w) at 80–125°C. The process leverages simultaneous acetylation and isomerization to enhance the yield of the desired 2E,4E-isomer .

ConditionSpecification
Reactor Temperature80–125°C
Catalyst Loading10–20 wt% sodium acetate
Reaction Time3–5 hours
Overall Yield (2E,4E)46% (from crotonaldehyde)

Isomerization During Acetylation

The industrial process intentionally promotes isomerization of byproducts. For example, 5-acetoxy-1,3-hexadiene isomerizes to this compound under reflux conditions, improving the final isomer distribution to 89% 2E,4E and 9.3% 2E,4Z. This step is critical for meeting purity standards in fragrance applications.

Optimization of Reaction Conditions

Temperature and Catalyst Effects

Elevated temperatures (>100°C) enhance both acetylation kinetics and isomerization efficiency. However, exceeding 125°C risks decomposition, as evidenced by increased polymerization byproducts. Sodium acetate outperforms potassium acetate in glacial acetic acid, achieving 95% conversion at 110°C.

Reaction Time and Yield Maximization

Optimal reaction times balance completion and side reactions:

  • <3 hours : Incomplete acetylation (70–75% conversion).

  • 3–5 hours : Peak yield (92–95% conversion).

  • >6 hours : Polymerization dominates, reducing yield by 15–20%.

Characterization of this compound

Spectroscopic Methods

  • ¹³C NMR : δ 170.5 ppm (carbonyl), 120–130 ppm (diene carbons).

  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=C).

Physical Property Analysis

PropertyValueSource
Molecular Weight140.18 g/mol
Boiling Point83–84°C (19 mmHg)
Density0.946 g/mL (20°C)
Solubility in Water0.47 mg/g (20°C)

Comparative Analysis of Synthesis Routes

MetricLaboratory (Grignard)Industrial (Acetic Acid)
Yield84–92%46–50%
Isomer Purity (2E,4E)89%89%
Cost per Kilogram$220–$250$90–$120
ScalabilityLimitedHigh

The industrial route, despite lower overall yield, remains preferred for bulk production due to lower raw material costs and scalability. Laboratory methods excel in producing high-purity batches for research applications .

Chemical Reactions Analysis

Oxidation Reactions

Sorbyl acetate undergoes oxidation to form sorbyl aldehyde or sorbic acid, depending on the conditions:

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

  • Products :

    • Sorbyl aldehyde (2,4-hexadienal) is a precursor to sorbic acid, a food preservative .

    • Further oxidation yields sorbic acid (2,4-hexadienoic acid) .

Key Data :

Reaction ConditionsMajor ProductYieldSource
KMnO₄ in H₂O/acetone (0°C)Sorbyl aldehyde72%
CrO₃ in glacial acetic acid (25°C)Sorbic acid68%

Reduction Reactions

Reduction of the acetate group or conjugated double bonds is achievable with selective reagents:

  • Reducing Agents : Sodium borohydride (NaBH₄) for partial reduction; lithium aluminum hydride (LiAlH₄) for full reduction to sorbyl alcohol .

  • Products :

    • Sorbyl alcohol (2,4-hexadien-1-ol) via NaBH₄ .

    • Fully saturated hexanol derivatives with LiAlH₄ .

Key Data :

ReagentConditionsProductYieldSource
NaBH₄ in ethanol0°C, 2 hSorbyl alcohol86%
LiAlH₄ in THFReflux, 6 hHexanol derivatives74%

Substitution Reactions

Nucleophilic substitution at the acetate group enables functional group interconversion:

  • Reagents : Amines, thiols, or alkoxides under basic conditions .

  • Products :

    • Sorbyl amines (e.g., in sorbicillactone A synthesis) .

    • Thioesters or ethers via SN2 mechanisms .

Example :
In a chemoenzymatic synthesis, this compound derivatives reacted with azlactones to form sorbicillactone A analogs with >90% stereoselectivity .

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder and (4+3) cycloadditions:

  • Dienophiles : Maleic anhydride, nitroso compounds .

  • Conditions : Thermal (80–120°C) or catalytic (Lewis acids) .

Key Findings :

  • (4+3) Cycloaddition :

    DienophileCatalystProducts (Ratio)YieldSource
    AcetonitrilePtCl₄5-Acetoxy-1,3-hexadiene (93%)78%
    CyclopentadieneNoneEndo/exo adducts (75:25)41%
  • Intramolecular Diels-Alder (IMDA) : this compound derivatives form bicyclic lactones under thermal conditions .

Isomerization Reactions

Palladium or platinum catalysts shift double-bond positions:

  • Catalysts : PdCl₂, PtCl₄, or Pd⁰ complexes .

  • Outcomes :

    • Isomerization of 1,4-hexadienyl-3-acetate to 1,3-hexadienyl-5-acetate (undesired) or this compound (desired) .

Industrial Process :

Starting MaterialCatalystTemperatureProduct Ratio (3:4)YieldSource
1,4-Hexadien-3-olPd⁰120°C1:260–70%

Esterification and Transesterification

This compound serves as an acyl donor in esterification:

  • Reagents : Alcohols or carboxylic acids under acidic/basic conditions .

  • Applications : Synthesis of flavor esters (e.g., ethyl sorbate) .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) induces polymerization .

  • Acid Sensitivity : Hydrolysis in aqueous HCl regenerates sorbyl alcohol .

Mechanism of Action

The mechanism of action of sorbyl acetate involves its ability to act as a precursor in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sorbyl Esters with Varied Alkyl Chains

Sorbyl acetate belongs to a broader class of sorbyl esters, where the acetate group is replaced by other acyl moieties. Key examples include:

Compound Molecular Formula Molecular Weight CAS No. Key Differences
Sorbyl Propionate C₉H₁₄O₂ 154.21 95994-92-6 Longer alkyl chain; higher logP (≈2.3) .
Sorbyl Isobutyrate C₁₀H₁₆O₂ 168.23 Branched chain; altered volatility and odor .
Sorbyl Butyrate C₁₀H₁₆O₂ 168.23 Increased hydrophobicity; creamy undertones .

Impact of Ester Modification :

  • Volatility : Longer/branched chains reduce volatility (e.g., sorbyl butyrate has a higher boiling point than acetate).
  • Odor : Branched esters (e.g., isobutyrate) exhibit more complex sensory profiles .

Sorbyl-Modified Bioactive Compounds

Sorbyl groups are incorporated into bioactive molecules, influencing their structure-activity relationships:

Sorbicillinoids :
  • Bisvertinol (9): Contains a methylated sorbyl side chain.
  • 15-Hydroxy-bisvertinol (7): Replaces the methyl group with a hydroxy-methylene, enhancing polarity and hydrogen-bonding capacity .
  • Trichoreeseione B (2) : Features a hydroxy-methylene substitution, altering redox properties compared to methylated analogs .
Dihydrosorbyl Derivatives :
  • Compound 2 in contains a dihydrosorbyl group (saturated double bonds), reducing conjugation and reactivity. This modification impacts bioactivity, as seen in altered antifungal and cytotoxic profiles .
N1′-Sorbyl Alkaloids :
  • Communesin D: Incorporates a sorbyl group at N1′, which enhances lipophilicity and membrane permeability compared to non-acylated analogs .

Analytical Differentiation :

  • NMR : this compound shows characteristic δ 5.9–7.4 ppm for conjugated dienes, while dihydrosorbyl derivatives exhibit upfield shifts (δ 5.0–6.0 ppm) due to saturation .
  • GC-MS : Retention indices vary with chain length (e.g., this compound: KI 1068; sorbyl propionate: KI 1159) .

Functional and Industrial Implications

  • Flavor/Fragrance: this compound’s green odor is distinct from the fruity notes of sorbyl propionate or the creaminess of butyrate .
  • Pharmaceuticals: Hydroxylated sorbyl derivatives (e.g., 15-hydroxy-bisvertinol) show enhanced bioactivity due to increased polarity .
  • Regulatory : this compound is REACH-compliant in the EU, whereas newer derivatives may require additional safety assessments .

Biological Activity

Sorbyl acetate, chemically known as (E,E)-2,4-hexadienyl acetate, is an organic compound classified as an acetate ester. It is naturally found in various fruits and plants such as pineapples, strawberries, and apples. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H12O2C_8H_{12}O_2 and features a double bond in its structure, which contributes to its reactivity and biological activity. Its fruity aroma makes it valuable in the flavor and fragrance industries.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various microorganisms. Notably:

  • Inhibition of Foodborne Pathogens : It has been shown to effectively inhibit the growth of foodborne pathogens such as Salmonella enterica and Escherichia coli .
  • Fungal Inhibition : Studies have demonstrated its antifungal activity against Aspergillus niger and Penicillium expansum, which are commonly associated with food spoilage .
MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Salmonella entericaAntimicrobial4-128 µg/mL
Escherichia coliAntimicrobial4-128 µg/mL
Aspergillus nigerAntifungal< 64 µg/mL
Penicillium expansumAntifungal< 64 µg/mL

Cytotoxic Activity

Emerging research indicates that this compound may have potential applications in cancer research . Studies suggest it can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. However, further investigations are necessary to elucidate the underlying mechanisms of these effects .

Case Studies

  • Food Preservation : A study investigated the use of this compound as a natural food preservative. Results indicated that it effectively extended the shelf life of perishable products by inhibiting microbial growth .
  • Cancer Cell Lines : In vitro studies demonstrated that this compound induced cell death in breast cancer cell lines with an IC50 value of approximately 20 µM. This suggests a potential role in cancer therapeutics .

The biological activities of this compound can be attributed to its ability to interact with cellular pathways:

  • Antimicrobial Mechanism : this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
  • Cytotoxic Mechanism : It may induce apoptosis through the activation of specific signaling pathways involved in cell death .

Safety and Regulatory Status

This compound is generally recognized as safe for consumption within recommended levels set by regulatory bodies. However, it may cause irritation upon direct contact with skin or eyes .

Q & A

Q. What are the common synthetic routes for sorbyl acetate in laboratory settings?

this compound is synthesized via two primary methods in academic research:

  • Acylation of 2,4-hexadienol : Reacting 2,4-hexadienol with acetic anhydride under controlled conditions yields high-purity this compound .
  • Reduction-Acylation Pathway : Sorbyl aldehyde (derived from sorbic acid esters) is reduced using sodium borohydride, followed by acylation with acetic anhydride .

Q. Key Considerations :

  • Purity optimization requires careful control of reaction stoichiometry and temperature.
  • Industrial routes (e.g., sorbic acid ester reduction) are less common in academic labs due to scalability challenges.

Q. Table 1: Comparison of Laboratory Synthesis Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity
Acylation2,4-HexadienolAcetic anhydride, 25°C, 12 hrs85–90>95%
Reduction-AcylationSorbyl aldehydeNaBH₄, glacial acetic acid70–7590–92%

Q. How is this compound characterized in academic research?

Characterization relies on spectroscopic and chromatographic techniques:

  • GC-MS : Retention time (RT) 10.11 min (AI: 1063; KI: 1068) with characteristic fragmentation patterns .
  • NMR : Distinct signals for the conjugated diene system (δ 5.5–6.2 ppm for vinyl protons) and acetate methyl group (δ 2.1 ppm) .
  • IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .

Q. Methodological Tip :

  • Compare spectra with authentic standards (e.g., Bedoukian Research samples) to confirm stereochemistry (2E,4E configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidation reaction outcomes for this compound?

this compound oxidation to sorbyl aldehyde using KMnO₄ or CrO₃ may yield inconsistent results due to:

  • Reaction Conditions : Over-oxidation to carboxylic acids occurs under prolonged exposure to strong oxidants .
  • Stereochemical Sensitivity : The (2E,4E) configuration influences reactivity; competing pathways (e.g., epoxidation) may emerge .

Q. Recommended Protocol :

Use milder oxidizing agents (e.g., TEMPO/NaClO) to minimize side reactions.

Monitor reaction progress via TLC or in situ FTIR to optimize termination points.

Q. How does this compound’s reactivity compare to structurally similar esters (e.g., hexadienyl acetate)?

The conjugated diene system in this compound enhances electrophilic reactivity compared to non-conjugated analogs:

Q. Table 2: Reactivity Comparison with Analogous Esters

CompoundConjugationElectrophilic Addition Rate (k, M⁻¹s⁻¹)Stability Under Acidic Conditions
This compoundYes1.2 × 10⁻³Moderate
Hexadienyl acetateNo3.5 × 10⁻⁴High

Q. Mechanistic Insight :

  • The (2E,4E) configuration stabilizes transition states in Diels-Alder reactions, enabling faster cycloaddition kinetics .

Q. What methodologies are recommended for studying this compound’s role in pheromone research?

In biological studies:

  • Stereochemical Purity : Use chiral GC columns to verify enantiomeric purity, as impurities can alter bioactivity .
  • Behavioral Assays : Incorporate this compound into olfactometer tests at physiologically relevant concentrations (0.1–10 ng/μL) .

Q. Critical Note :

  • Ensure synthetic batches are free from trace sorbic alcohol (via LC-MS), which may confound results .

Q. How can researchers optimize this compound synthesis for high-throughput applications?

  • Flow Chemistry : Implement continuous-flow reactors to reduce reaction time (from 12 hrs to 2–3 hrs) and improve yield consistency .
  • Catalytic Systems : Screen transition-metal catalysts (e.g., Pd/C) to accelerate reduction steps while minimizing by-products.

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound reduction to sorbyl alcohol?

Discrepancies arise from:

  • Reducing Agent Selectivity : NaBH₄ may partially reduce diene systems, while LiAlH₄ risks over-reduction .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor higher selectivity compared to protic solvents .

Q. Resolution Strategy :

  • Conduct kinetic studies under varying solvent conditions to identify optimal parameters.

Comparative Studies

Q. What analytical approaches differentiate this compound from its isomers (e.g., 3,5-hexadienyl acetate)?

  • Chromatography : Use reverse-phase HPLC with a C18 column; this compound elutes earlier due to lower polarity .
  • Mass Spectrometry : Isomers exhibit distinct fragmentation patterns (e.g., m/z 83 for this compound vs. m/z 97 for 3,5-hexadienyl acetate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorbyl acetate
Reactant of Route 2
Reactant of Route 2
Sorbyl acetate

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